N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Description
Scientific Research Applications
Antimycobacterial Activity
Research has demonstrated the synthesis and evaluation of related compounds for their antimycobacterial activity, notably against Mycobacterium tuberculosis. Novel derivatives were synthesized and showed promising activity with lower cytotoxicity profiles, highlighting their potential as antitubercular agents (Marvadi et al., 2020).
Synthesis and Reactivity
Studies on the synthesis of related heterocyclic compounds have provided insights into their chemical reactivity and potential applications in medicinal chemistry. For instance, the cyclization of certain precursors with carboximidamides and guanidines yielded novel tetrahydroquinoline derivatives, indicating the versatility of these compounds in synthesizing diverse bioactive molecules (Potapov et al., 2017).
Cyclic Depsipeptides Synthesis
The compound and its structural analogs have been utilized in the synthesis of cyclic depsipeptides, a class of bioactive peptides with potential therapeutic applications. Through direct amid cyclization, these studies have expanded the toolkit for peptide synthesis, opening new avenues for developing peptide-based drugs (Obrecht & Heimgartner, 1987).
Antimicrobial Activity
Research on the antimicrobial properties of derivatives has shown potential against various bacterial strains. The synthesis and characterization of novel compounds, and their subsequent evaluation for antibacterial activity, underscore the role of these molecules in the search for new antimicrobial agents (Selvakumar & Elango, 2017).
Photophysical Properties and Applications
Investigations into the photophysical properties of related compounds have led to applications in improving the photoelectric conversion efficiency of dye-sensitized solar cells. Co-sensitization with specific derivatives has been shown to enhance the performance of these cells, suggesting their utility in renewable energy technologies (Wu et al., 2009).
properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-24(2)19-21-13-14-12-15(7-8-16(14)23-19)22-18(25)20(9-3-4-10-20)17-6-5-11-26-17/h5-6,11,13,15H,3-4,7-10,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQHSKCZQCTJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
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